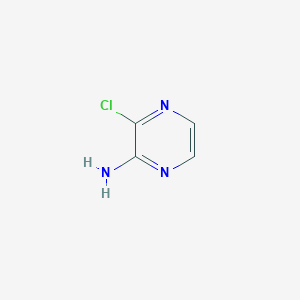

3-Chloro-2-pyrazinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVSSZHXGJAPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988309 | |

| Record name | 3-Chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6863-73-6, 6663-73-6 | |

| Record name | 2-Amino-3-chloropyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6663-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-CHLOROPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XHY9F52F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-pyrazinamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-pyrazinamine, also known as 2-Amino-3-chloropyrazine, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a pyrazine (B50134) ring substituted with both an amino and a chloro group, make it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and synthesis of this compound. Furthermore, it delves into its application as a key intermediate in the development of therapeutic agents, with a particular focus on its role in the synthesis of SHP2 inhibitors, a promising class of anti-cancer drugs.

Chemical Properties and Structure

This compound is a stable solid at room temperature, appearing as a white to light yellow or dark green crystalline powder[1]. Its core structure consists of a diazine ring, specifically a pyrazine, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The strategic placement of a chloro group at the 3-position and an amino group at the 2-position imparts distinct reactivity to the molecule, making it a valuable synthon in organic chemistry.

Chemical Structure

The IUPAC name for this compound is 3-chloropyrazin-2-amine[1]. The structure is characterized by the following key features:

-

Pyrazine Ring: A heterocyclic aromatic ring that provides a scaffold for various chemical modifications.

-

Amino Group (-NH2): Located at the 2-position, this group can act as a nucleophile and is crucial for forming linkages in more complex molecules.

-

Chloro Group (-Cl): Situated at the 3-position, the chlorine atom is a good leaving group, enabling nucleophilic aromatic substitution reactions, a common strategy in the synthesis of pyrazine derivatives.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃ | PubChem[1] |

| Molecular Weight | 129.55 g/mol | PubChem[1] |

| Melting Point | 167-171 °C | LookChem[2], ChemicalBook[1] |

| Boiling Point | 248.1 °C at 760 mmHg | LookChem[2] |

| Water Solubility | Slightly soluble in water | LookChem[2], ChemicalBook[1] |

| Appearance | White to light yellow to dark green powder/crystal | ChemicalBook[1] |

| CAS Number | 6863-73-6 | PubChem[1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the amination of 2,3-dichloropyrazine (B116531). The following protocol provides a detailed methodology for this key transformation.

Synthesis of this compound from 2,3-Dichloropyrazine

Materials:

-

2,3-Dichloropyrazine

-

25% Ammonia (B1221849) solution

-

Tetrahydrofuran (B95107) (THF)

-

Distilled water

Equipment:

-

Autoclave reactor

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Suspend 2,3-dichloropyrazine (3.5 g, 0.023 mol) in a mixture of 25% ammonia solution (20 mL) and tetrahydrofuran (20 mL) within an autoclave reactor.

-

Heat the sealed reactor to 100 °C and maintain this temperature for 18 hours.

-

After the reaction period, allow the reactor to cool to room temperature.

-

Concentrate the resulting reaction mixture under reduced pressure using a rotary evaporator to a minimum volume.

-

Grind the residue with distilled water (15 mL).

-

Filter the solid product and dry it to yield 2-amino-3-chloropyrazine as a light yellow crystalline solid.

This procedure has been reported to yield the product in high purity (90% yield)[3].

Role in Drug Development: Synthesis of SHP2 Inhibitors

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer, anti-inflammatory, and antimicrobial agents[4]. A notable application is in the development of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitors.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, particularly the Ras-MAPK (mitogen-activated protein kinase) pathway, which is essential for regulating cell division, proliferation, and survival[2]. Dysregulation of SHP2 activity is implicated in various cancers, making it a significant therapeutic target[2]. SHP2 inhibitors can block the enzymatic activity of SHP2, thereby interrupting aberrant signaling cascades that drive tumor growth[2].

The structure of this compound provides a scaffold for building more complex molecules that can act as allosteric inhibitors of SHP2.

Signaling Pathway of SHP2 and its Inhibition

The following diagram illustrates a simplified representation of the SHP2 signaling pathway and the mechanism of its inhibition, highlighting the therapeutic potential of targeting this protein.

Conclusion

This compound is a compound of considerable importance in the field of chemical synthesis, particularly for the development of novel pharmaceuticals. Its well-defined chemical properties and versatile reactivity make it an attractive starting material for creating complex molecular architectures. The detailed understanding of its structure and the availability of robust synthetic protocols are crucial for its effective utilization in research and industrial applications. The role of this compound as a key building block for SHP2 inhibitors underscores its potential in the ongoing efforts to develop targeted cancer therapies. This guide provides a foundational resource for scientists and researchers working with this valuable chemical entity.

References

3-Chloro-2-pyrazinamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-pyrazinamine (CAS Number: 6863-73-6), a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, synthesis, and the biological activities of its derivatives.

Core Compound Identification and Properties

This compound, also known as 2-Amino-3-chloropyrazine, is a pyrazine (B50134) derivative with the chemical formula C₄H₄ClN₃.

| Property | Value | Source(s) |

| CAS Number | 6863-73-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₄ClN₃ | [1][2][3][4][6] |

| Molecular Weight | 129.55 g/mol | [1][2][3][4][5] |

| Physical Form | Solid | [1] |

| Melting Point | 166-175 °C | [1] |

| Solubility | Slightly soluble in water | [4] |

| IUPAC Name | 3-chloropyrazin-2-amine | [2][3] |

| Synonyms | 2-Amino-3-chloropyrazine, 3-Chloropyrazin-2-amine, 3-Chloro-pyrazin-2-ylamine | [1][2][5] |

Synthesis of this compound

A general method for the synthesis of 2-Amino-3-chloropyrazine involves the reaction of 2,3-dichloropyrazine (B116531) with ammonia (B1221849).

Experimental Protocol: Synthesis from 2,3-Dichloropyrazine

A general procedure for the synthesis of 2-amino-3-chloropyrazine from 2,3-dichloropyrazine is as follows: 2,3-dichloropyrazine is suspended in a mixture of 25% ammonia and tetrahydrofuran (B95107) (THF) in an autoclave reactor. The mixture is heated to 100 °C and allowed to react for 18 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is ground with distilled water, filtered, and the solid product is dried to yield 2-amino-3-chloropyrazine.[4]

Spectroscopic Data

| Type | Data | Source(s) |

| Mass Spectrum | (Electrospray positive ionization mode, ES+) m/z: 130.1 | [4] |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.94 (d, J=2.53 Hz, 1H), 7.72 (d, J=2.53 Hz, 1H), 4.90-5.12 (broad single peak, 2H) | [4] |

Applications in Research and Drug Development

This compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is a precursor in the synthesis of N-pyrazinylthiourea derivatives, which have been investigated for their tuberculostatic activity.[4][7]

While direct biological studies on this compound are limited in the provided search results, derivatives of the closely related compound, 3-chloropyrazine-2-carboxamide (B1267238), have been synthesized and evaluated for their antimicrobial properties. These studies provide insight into the potential of the chloropyrazine scaffold in drug discovery.

Antimicrobial Activity of Related Pyrazine Derivatives

Derivatives of 3-chloropyrazine-2-carboxamide have been synthesized through aminodehalogenation with various benzylamines. Several of these derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds showing activity equivalent to the standard drug, pyrazinamide.[1][8] The minimum inhibitory concentration (MIC) values for some of these derivatives ranged from 6 to 42 µM.[1][8] Moderate activity against Enterococcus faecalis and Staphylococcus aureus has also been observed for some derivatives.[1]

Proposed Mechanism of Action for Derivatives

Molecular docking studies on active 3-benzylaminopyrazine-2-carboxamide derivatives suggest a potential mechanism of action involving the inhibition of the mycobacterial enoyl-ACP reductase (InhA).[1][8] InhA is a critical enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial death.

Safety and Handling

Globally Harmonized System (GHS) classifications for 2-Amino-3-chloropyrazine indicate the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-3-chloropyrazine | C4H4ClN3 | CID 276224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazine, 2-chloro-3-methyl- (CAS 95-58-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-氨基-3-氯吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Studies on pyrazine derivatives. XXVI. Synthesis and tuberculostatic activity of N-pyrazinylthiourea] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-pyrazinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-Chloro-2-pyrazinamine (CAS No: 6863-73-6), a key intermediate in the development of various pharmaceutical compounds. The document outlines the synthesis of the precursor 2,3-dichloropyrazine (B116531) and its subsequent selective amination to yield the target compound. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided.

Core Synthesis Pathway: From Piperazine (B1678402) to this compound

The most prevalent and industrially relevant synthesis of this compound is a multi-step process that begins with the formation of 2,3-dichloropyrazine, which is then selectively aminated. This pathway is advantageous due to the availability of the starting materials and the robustness of the chemical transformations.

Pathway Overview

Part 1: Synthesis of 2,3-Dichloropyrazine

The synthesis of the key intermediate, 2,3-dichloropyrazine, is achieved through a two-step process starting from piperazine hexahydrate.[1]

Step 1.1: Formation of N,N'-bis(chlorocarbonyl)piperazine

The initial step involves the reaction of piperazine hexahydrate with phosgene in a biphasic system to form N,N'-bis(chlorocarbonyl)piperazine.

Experimental Protocol:

A solution of 71.2 g (0.72 mol) of phosgene in 1000 cc of cold dichloromethane is prepared. Concurrently, a solution of 60 g (0.56 mol) of sodium carbonate in 450 cc of water and a solution of 33 g (0.18 mol) of piperazine hexahydrate in 150 cc of water are prepared. The aqueous solutions are added dropwise to the phosgene solution over one hour while maintaining the temperature between -5 and 0°C. The mixture is stirred for an additional hour at the same temperature and then slowly warmed to 10°C. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. Evaporation of the solvent yields N,N'-bis(chlorocarbonyl)piperazine.[1]

Step 1.2: Chlorination to 2,3-Dichloropyrazine

The intermediate N,N'-bis(chlorocarbonyl)piperazine is then chlorinated at high temperature in the presence of a catalyst to yield 2,3-dichloropyrazine.

Experimental Protocol:

N,N'-bis(chlorocarbonyl)piperazine is reacted with chlorine gas at a temperature of 150 to 170°C for 9 to 15 hours. The reaction is catalyzed by the presence of 0.05 to 0.5% by weight of a catalyst such as aluminum chloride, ferric chloride, or antimony chloride. After the reaction is complete, 2,3-dichloropyrazine is isolated by vacuum distillation.[1]

| Precursor Synthesis | Starting Material | Key Reagents | Temperature (°C) | Duration (h) | Catalyst | Product |

| Step 1 | Piperazine Hexahydrate | Phosgene, Sodium Carbonate | -5 to 0 | 1 | - | N,N'-bis(chlorocarbonyl)piperazine |

| Step 2 | N,N'-bis(chlorocarbonyl)piperazine | Chlorine | 150-170 | 9-15 | FeCl₃ (or AlCl₃, SbCl₃) | 2,3-Dichloropyrazine |

Table 1: Summary of reaction conditions for the synthesis of 2,3-Dichloropyrazine.[1]

Part 2: Selective Amination to this compound

The final step in the synthesis is the selective nucleophilic aromatic substitution of one chlorine atom on the 2,3-dichloropyrazine ring with an amino group. This reaction is a critical step that leverages the differential reactivity of the two chlorine atoms.

Experimental Protocol:

While a specific, detailed, and publicly available peer-reviewed protocol for this exact transformation is not readily found in the searched literature, the reaction is described in US Patent 3,287,451 as a feasible conversion.[1] Based on analogous reactions of dichloropyridines with nucleophiles, the following general procedure can be inferred.

A solution of 2,3-dichloropyrazine is treated with an excess of aqueous ammonia in a sealed reaction vessel. The mixture is heated to an elevated temperature (typically in the range of 100-150°C) for several hours to facilitate the nucleophilic aromatic substitution. The reaction progress is monitored by a suitable analytical technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.

| Amination Reaction | Starting Material | Reagent | Key Conditions | Product |

| Step 3 | 2,3-Dichloropyrazine | Aqueous Ammonia | Elevated Temperature & Pressure | This compound |

Table 2: General conditions for the selective amination of 2,3-Dichloropyrazine.

Alternative Approaches and Considerations

While the primary pathway described is the most established, other methods for the synthesis of related aminopyrazines have been reported. For instance, a multi-step process for preparing 2-amino-3-bromo-6-chloropyrazine (B112278) from 3-aminopyrazine-2-carboxylic acid ester involves chlorination, diazotization, bromination, hydrolysis, and rearrangement steps.[2] Although this leads to a different final product, the initial chlorination step using N-chlorosuccinimide (NCS) could be a milder alternative for introducing chlorine onto the pyrazine (B50134) ring.[2]

The selective amination of dichlorodiazines is a known strategy, and the reactivity can be influenced by the electronic nature of the diazine ring and the reaction conditions. For dichloropyrimidines, such reactions can proceed rapidly at room temperature, while dichloropyridazines and dichloropyrazines may require heating.

Conclusion

The synthesis of this compound is a well-established process that relies on the selective amination of 2,3-dichloropyrazine. The precursor itself is accessible from basic starting materials like piperazine. This guide provides the fundamental synthetic pathways and protocols for researchers and professionals in the field of drug development, offering a solid foundation for the production and further derivatization of this important heterocyclic building block. Further optimization of the amination step, particularly regarding reaction conditions to maximize yield and selectivity, remains a potential area for process improvement.

References

Spectroscopic Profile of 3-Chloro-2-pyrazinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloro-2-pyrazinamine. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a representative dataset derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₄ClN₃

-

Molecular Weight: 129.55 g/mol

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, predicted based on the electronic effects of the chloro and amino substituents on the pyrazine (B50134) ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H-5 |

| ~7.5 - 7.7 | d | 1H | H-6 |

| ~6.5 - 7.0 | s (broad) | 2H | -NH₂ |

d: doublet, s: singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 |

| ~145 | C-3 |

| ~135 | C-5 |

| ~130 | C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table outlines the expected characteristic infrared absorption bands for this compound.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |

| 1650 - 1600 | Medium | N-H bend |

| 1580 - 1450 | Medium-Strong | C=N and C=C stretching (aromatic ring) |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 129 | 100 | [M]⁺ (with ³⁵Cl) |

| 131 | 32 | [M+2]⁺ (with ³⁷Cl) |

| 102 | Variable | [M-HCN]⁺ |

| 94 | Variable | [M-Cl]⁺ |

The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and signal intensity.

-

Acquire the mass spectrum in the positive ion mode.

-

-

Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph.

-

The sample is vaporized and then ionized by a beam of electrons (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Solubility and stability of 3-Chloro-2-pyrazinamine in different solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected solubility and stability of 3-Chloro-2-pyrazinamine based on the known properties of structurally similar compounds. Direct quantitative experimental data for this specific molecule is not widely available in published literature. The experimental protocols provided are generalized standard procedures for determining these properties.

Executive Summary

This compound is a heterocyclic amine of interest in medicinal chemistry and drug discovery. Understanding its solubility and stability is critical for its handling, formulation, and development as a potential therapeutic agent. This guide summarizes the anticipated solubility profile in various solvents and outlines the key factors influencing its stability. Detailed experimental protocols for determining these properties are also provided to aid researchers in generating specific data for their applications. Based on analogs, this compound is expected to exhibit poor solubility in aqueous media and good solubility in common polar organic solvents. Its stability is likely influenced by pH, temperature, and light, with potential for hydrolytic degradation and photodecomposition.

Solubility Profile

Expected Solubility in Common Solvents

The presence of a polar amine group and a pyrazine (B50134) ring suggests some affinity for polar solvents. However, the chloro-substituent and the overall aromatic system are expected to limit aqueous solubility. For a related compound, 3-Chloro-Pyrazine-2-Carbaldehyde, it is reported to be insoluble in water but soluble in organic solvents like ethanol (B145695) and dichloromethane[1]. Derivatives of the closely related 3-chloropyrazine-2-carboxamide (B1267238) have also been noted to have limited solubility in water-based media[2][3].

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water, PBS, Buffers | Poor / Insoluble | Based on insolubility of similar chlorinated pyrazine analogs[1]. The nonpolar chloro group and aromatic ring likely dominate over the polar amine. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | Hydrogen bonding capability of the amine group should facilitate dissolution. Ethanol is a common solvent for related compounds[1]. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724), THF | Soluble to Very Soluble | Strong dipole-dipole interactions are expected. THF is used as a reaction solvent for the parent carboxamide, indicating solubility[2][3]. |

| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform | Soluble | The chloro-substituent and pyrazine ring contribute to solubility in chlorinated solvents. DCM is a known solvent for a similar aldehyde[1]. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | Lack of strong intermolecular interactions with nonpolar solvents. |

Stability Profile

The stability of this compound is a critical parameter for its storage and formulation. Potential degradation pathways include hydrolysis, oxidation, and photolysis.

Factors Affecting Stability

-

pH: The pyrazine ring contains basic nitrogen atoms, making the compound's stability pH-dependent. In acidic or alkaline conditions, hydrolysis of the chloro-substituent or degradation of the ring system can occur. For many organophosphorus pesticides, stability is significantly affected by pH, with faster degradation often observed in alkaline conditions[4].

-

Temperature: Elevated temperatures are expected to accelerate degradation kinetics, as is common for most organic molecules[5][6]. Long-term storage at low temperatures (e.g., 2-8°C) is advisable to maintain integrity[1].

-

Light: Aromatic heterocyclic compounds are often susceptible to photodecomposition. Exposure to UV or visible light could lead to the formation of degradants. For instance, the related compound chlorpyrifos (B1668852) shows significant degradation upon exposure to UV light[6].

-

Oxidation: The presence of oxidizing agents could potentially lead to the formation of N-oxides or other oxidative degradation products.

Table 2: Summary of Potential Stability Liabilities

| Stress Condition | Potential Degradation Pathway | Expected Sensitivity |

| Acidic Hydrolysis | Cleavage of the C-Cl bond, ring degradation. | Moderate to High |

| Alkaline Hydrolysis | Cleavage of the C-Cl bond, ring degradation. | Moderate to High |

| Oxidation | N-oxidation of pyrazine nitrogens. | Moderate |

| Thermal | General acceleration of other degradation pathways. | High |

| Photolytic | Radical-mediated degradation, ring cleavage. | High |

Experimental Protocols

To generate precise data for this compound, the following standard experimental procedures are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility. The goal is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.[7][8][9][10]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, buffer at a specific pH, ethanol). The presence of undissolved solid is essential.[7]

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at the same temperature, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. This should be repeated in triplicate for each solvent.

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted under stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[11][12][13]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation.[11]

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a set time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[12]

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a set time. Neutralize with 0.1 M HCl before analysis.[12]

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a set time.[12]

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C) for a set time. For solid-state thermal stress, expose the powder to the same conditions.

-

Photostability: Expose the solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.

-

-

Sample Analysis: Analyze all stressed samples and the control using a high-resolution separation technique like HPLC or UPLC, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Evaluation:

-

Compare the chromatograms of stressed samples to the control to identify new peaks (degradation products).

-

Calculate the percentage of degradation of the parent compound.

-

Determine the mass-to-charge ratio (m/z) of the degradants to aid in structural elucidation.

-

Assess the peak purity of the parent compound to ensure the analytical method is "stability-indicating."

-

Caption: Workflow for Forced Degradation Study.

References

- 1. 3-Chloro-Pyrazine-2-Carbaldehyde | Properties, Uses, Safety Data, Supplier & Manufacturer in China [chemheterocycles.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jcea.agr.hr [jcea.agr.hr]

- 5. chempap.org [chempap.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. biopharminternational.com [biopharminternational.com]

Unlocking the Potential of 3-Chloro-2-pyrazinamine: A Technical Guide for Researchers

A versatile heterocyclic building block, 3-Chloro-2-pyrazinamine, is emerging as a valuable scaffold in medicinal chemistry and drug discovery. Its unique chemical properties allow for the synthesis of a diverse range of derivatives with significant potential in treating diseases ranging from tuberculosis to cancer. This technical guide provides an in-depth overview of the research applications of this compound, focusing on the synthesis of its derivatives, their biological activities, and detailed experimental protocols to facilitate further investigation.

Core Chemical Properties and Synthesis

This compound, with the CAS number 6863-73-6, is a pyrazine (B50134) derivative characterized by the presence of both a chloro and an amino group on the pyrazine ring. This arrangement of functional groups makes it an excellent starting material for various chemical modifications, particularly nucleophilic substitution of the chlorine atom and derivatization of the amino group.

While a direct, one-step synthesis protocol for this compound is not extensively detailed in readily available literature, its preparation can be inferred from the synthesis of similar compounds. A common approach involves the chlorination of a suitable aminopyrazine precursor. For instance, 2-aminopyrazine (B29847) can be chlorinated using agents like N-chlorosuccinimide to yield 2-amino-5-chloropyrazine. A similar strategy could likely be adapted for the synthesis of the 3-chloro isomer. Another potential route involves the reaction of 2,3-dichloropyrazine (B116531) with ammonia.[1]

Key Research Applications

The primary research applications of this compound lie in its use as a scaffold for the synthesis of novel bioactive molecules. Two major areas of investigation have emerged: the development of potent antitubercular agents and the design of selective kinase inhibitors for cancer therapy.

Antitubercular Activity of Pyrazinamide Derivatives

Derivatives of this compound, specifically N-substituted 3-aminopyrazine-2-carboxamides, have shown promising activity against Mycobacterium tuberculosis. These compounds are structurally related to pyrazinamide, a first-line antitubercular drug. The general synthesis strategy involves the aminodehalogenation of a 3-chloropyrazine-2-carboxamide (B1267238) precursor with various amines.

A series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides were synthesized and evaluated for their antimycobacterial activity. The most effective compounds, including 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides, exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against Mycobacterium tuberculosis H37Rv.[2][3]

Table 1: Antitubercular Activity of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv [2]

| Compound | R (Alkylamino group) | R' (N-Alkyl group) | MIC (μg/mL) |

| 14 | Hexylamino | Methyl | 25 |

| 15 | Heptylamino | Methyl | 25 |

| 16 | Octylamino | Methyl | 25 |

Another study focused on N-benzyl-3-chloropyrazine-2-carboxamide derivatives. The most active compounds against Mycobacterium tuberculosis H37Rv were N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, both with an MIC of 12.5 μg/mL.[4]

Table 2: Antitubercular Activity of N-Benzyl-3-chloropyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv [4]

| Compound | R¹ (Substitution on benzylamino group) | R² (Substitution on N-benzyl group) | MIC (μg/mL) |

| 1a | 2-Methyl | 2-Methyl | 12.5 |

| 9a | 3,4-Dichloro | 3,4-Dichloro | 12.5 |

Kinase Inhibition for Cancer Therapy

The pyrazine scaffold is a common feature in many small molecule kinase inhibitors.[5] Derivatives of this compound have been investigated as inhibitors of key kinases involved in cancer progression, such as Aurora A kinase and Fibroblast Growth Factor Receptors (FGFRs).

Aurora A Kinase Inhibition: Imidazo[1,2-a]pyrazine derivatives have been designed as selective inhibitors of Aurora A kinase, a crucial regulator of mitosis that is often overexpressed in cancer.[6] Structure-based design has led to the development of potent inhibitors with high selectivity.

FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in various cancers.[7] 3-Amino-pyrazine-2-carboxamide derivatives have been designed as novel FGFR inhibitors by employing a scaffold hopping strategy from known pyrimidine-based inhibitors.[7] One such derivative, 18i , was identified as a pan-FGFR inhibitor with potent antitumor activity in multiple cancer cell lines.[7]

Table 3: In Vitro Activity of FGFR Inhibitor 18i [7]

| Target | IC₅₀ (nM) |

| FGFR1 | Data not specified |

| FGFR2 | Data not specified |

| FGFR3 | Data not specified |

| FGFR4 | Data not specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and for conducting in vitro biological assays.

Synthesis of N-Alkyl-3-chloropyrazine-2-carboxamide Precursors[2]

This protocol describes the synthesis of the precursors used to generate the final N-alkyl-3-(alkylamino)pyrazine-2-carboxamides.

-

Hydrolysis of 3-Chloropyrazine-2-carbonitrile (B110518):

-

Reflux a mixture of 3-chloropyrazine-2-carbonitrile and NaOH in water for 7-8 hours.

-

Acidify the reaction mixture with HCl to precipitate the corresponding acid.

-

-

Formation of Acyl Chloride:

-

Treat the resulting acid with SOCl₂ and a catalytic amount of DMF in toluene (B28343) at 95 °C for 1 hour.

-

Evaporate the solvent to obtain the crude acyl chloride.

-

-

Aminolysis:

-

React the acyl chloride with the appropriate alkylamine in the presence of triethylamine (B128534) (TEA) in acetone (B3395972) at room temperature overnight.

-

Purify the product by chromatography to yield the desired N-alkyl-3-chloropyrazine-2-carboxamide.

-

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)[6]

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

-

Preparation of Mycobacterial Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute 1:20.

-

-

Plate Setup:

-

Dispense 100 µL of sterile deionized water into the outer perimeter wells of a 96-well microplate to minimize evaporation.

-

Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.

-

Serially dilute the test compounds in the wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compound.

-

Include drug-free and cell-free controls.

-

Incubate the plates at 37 °C for 5-7 days.

-

-

Reading Results:

-

Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Incubate for another 24 hours.

-

A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

-

Aurora A Kinase Inhibition Assay (Luminescence-Based)[8]

This biochemical assay measures the activity of Aurora A kinase and the inhibitory effect of test compounds.

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer.

-

Dilute the Aurora A kinase enzyme, substrate (e.g., a peptide substrate), and ATP to the desired concentrations in the assay buffer.

-

Dissolve test compounds in DMSO and prepare serial dilutions.

-

-

Assay Reaction:

-

In a 384-well plate, add the test inhibitor solution.

-

Add the diluted Aurora A kinase to the wells.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Signaling Pathway Involvement

As previously mentioned, derivatives of this compound are being explored as inhibitors of the FGFR signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the major cascades initiated by FGFR activation.

Conclusion and Future Directions

This compound is a promising and versatile starting material for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both antitubercular drugs and kinase inhibitors for cancer treatment. The synthetic routes are generally straightforward, allowing for the generation of diverse chemical libraries for screening.

Future research in this area should focus on:

-

Optimization of Antitubercular Leads: Further structure-activity relationship (SAR) studies to improve the potency and pharmacokinetic properties of the antitubercular derivatives.

-

Broadening the Kinase Inhibitor Scope: Exploring the potential of this compound derivatives to inhibit other clinically relevant kinases.

-

In Vivo Efficacy Studies: Moving the most promising compounds from in vitro assays to in vivo models of tuberculosis and cancer to assess their therapeutic potential.

-

Elucidation of Mechanisms of Action: Detailed studies to understand the precise molecular targets and mechanisms by which these compounds exert their biological effects.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective treatments for some of the world's most challenging diseases.

References

- 1. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-2-pyrazinamine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-pyrazinamine, also known as 2-amino-3-chloropyrazine, is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—the chloro group susceptible to nucleophilic substitution and the adjacent amino group enabling cyclization reactions—render it an invaluable precursor for the synthesis of a diverse array of fused heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of therapeutic agents, including kinase and phosphatase inhibitors. Detailed experimental protocols and tabulated quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, solid compound at room temperature. A summary of its key physical and spectroscopic properties is provided in Table 1.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| IUPAC Name | 3-chloropyrazin-2-amine |

| Synonyms | 2-Amino-3-chloropyrazine |

| CAS Number | 6863-73-6 |

| Molecular Formula | C₄H₄ClN₃ |

| Molecular Weight | 129.55 g/mol |

| Appearance | White to light yellow to dark green powder/crystal |

| Melting Point | 167-171 °C[1][2] |

| Boiling Point | 248.1 ± 35.0 °C (Predicted)[1] |

| Density | 1.437 ± 0.06 g/cm³ (Predicted)[1] |

| Water Solubility | Slightly soluble[1][2] |

| Solubility in Organic Solvents | Soluble in methanol, isopropyl alcohol, ethylene (B1197577) glycol, and N,N-dimethylformamide (DMF), especially in binary mixtures with water. The combination of DMF and water is particularly effective for dissolution.[3][4] |

| pKa | 2.37 ± 0.10 (Predicted)[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.94 (d, J=2.53 Hz, 1H), 7.72 (d, J=2.53 Hz, 1H), 4.90-5.12 (broad s, 2H)[1] |

| Mass Spectrum (ES+) | m/z: 130.1 [M+H]⁺[1] |

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the amination of 2,3-dichloropyrazine (B116531).

Experimental Protocol: Synthesis of 2-Amino-3-chloropyrazine from 2,3-Dichloropyrazine[1]

Materials:

-

2,3-Dichloropyrazine

-

25% Ammonia (B1221849) solution

-

Tetrahydrofuran (B95107) (THF)

-

Distilled water

Procedure:

-

A suspension of 2,3-dichloropyrazine (3.5 g, 0.023 mol) is prepared in a mixture of 25% ammonia (20 mL) and tetrahydrofuran (THF, 20 mL) within an autoclave reactor.

-

The reactor is sealed and heated to 100 °C for 18 hours.

-

After the reaction period, the reactor is cooled to room temperature.

-

The reaction mixture is concentrated under reduced pressure to a minimal volume.

-

The resulting residue is triturated with distilled water (15 mL).

-

The solid product is collected by filtration and dried to yield 2-amino-3-chloropyrazine as a light yellow crystalline solid.

-

Yield: 2.75 g (90%).

Characterization:

-

Mass Spectrum (Electrospray Positive Ionization, ES+): m/z: 130.1

-

¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J=2.53 Hz, 1H), 7.72 (d, J=2.53 Hz, 1H), 4.90-5.12 (broad single peak, 2H).

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the presence of two key reactive sites: the nucleophilic amino group and the electrophilic carbon atom bearing the chloro substituent. This arrangement makes it an ideal precursor for constructing fused heterocyclic systems, most notably imidazo[1,2-a]pyrazines.

Synthesis of Imidazo[1,2-a]pyrazines

The condensation of 2-amino-3-chloropyrazine with α-haloketones is a classical and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine (B1224502) scaffold. This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the pyrazine (B50134) ring on the α-haloketone, followed by an intramolecular cyclization and dehydration.

Workflow for the Synthesis of Imidazo[1,2-a]pyrazines:

Caption: General workflow for the synthesis of imidazo[1,2-a]pyrazines.

Experimental Protocol: Synthesis of 8-Chloro-2-aryl imidazo[1,2-a]pyrazines

This protocol is adapted from the general procedure for the condensation of 2-amino-3-chloropyrazine with α-bromo aryl ketones.

Materials:

-

2-Amino-3-chloropyrazine

-

α-Bromo aryl ketone

-

Sodium bicarbonate (NaHCO₃)

-

tert-Butanol (tBuOH)

Procedure:

-

To a solution of the desired α-bromo aryl ketone in tert-butanol, add 2-amino-3-chloropyrazine and sodium bicarbonate.

-

Reflux the reaction mixture for 20-40 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then partitioned between water and an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 8-chloro-2-aryl imidazo[1,2-a]pyrazine.

Application in Drug Discovery: Targeting the SHP2 Phosphatase

Imidazo[1,2-a]pyrazine derivatives synthesized from this compound have emerged as potent allosteric inhibitors of the SHP2 phosphatase. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/MAPK pathway, which is frequently dysregulated in various cancers.[5] Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.

SHP2 Signaling Pathway and Inhibition

The diagram below illustrates the role of SHP2 in the RAS/MAPK signaling cascade and the mechanism of its allosteric inhibition.

Caption: SHP2's role in the RAS/MAPK pathway and its allosteric inhibition.

Conclusion

This compound is a readily accessible and highly versatile building block that provides a gateway to a rich variety of nitrogen-containing heterocyclic compounds. Its application in the synthesis of imidazo[1,2-a]pyrazines has proven particularly fruitful in the field of drug discovery, leading to the development of potent inhibitors of key cellular targets such as SHP2. The synthetic protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound in their own research endeavors.

References

- 1. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-pyrazinamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-pyrazinamine, systematically known by its IUPAC name 3-chloropyrazin-2-amine and also as 2-amino-3-chloropyrazine, is a heterocyclic amine of significant interest in medicinal and agricultural chemistry. Its pyrazine (B50134) core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, makes it a valuable scaffold. This compound serves as a crucial intermediate and building block for the synthesis of a wide array of biologically active molecules. Its historical context is rooted in the broader exploration of pyrazine derivatives for therapeutic applications, dating back to the mid-20th century's search for novel chemotherapeutic agents. A 1972 publication detailing its crystal structure confirms its availability and scientific interest by that time, highlighting the importance of pyrazines in drug development.[1]

This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, historical synthesis protocols, and its pivotal role in the development of modern pharmaceuticals and agrochemicals.

Physicochemical and Structural Data

This compound is typically a crystalline solid, with its color ranging from white to light yellow or dark green.[2] It is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 6863-73-6 | [2][3][4] |

| Molecular Formula | C₄H₄ClN₃ | [2][3][4] |

| Molecular Weight | 129.55 g/mol | [2][3][4] |

| Melting Point | 164 - 171 °C | [3][5] |

| Appearance | White to light yellow to dark green powder/crystal | [2] |

| Solubility | Slightly soluble in water | [5][6] |

| IUPAC Name | 3-chloropyrazin-2-amine | [4] |

Crystal Structure

The crystal structure of 2-amino-3-chloropyrazine was determined by single-crystal X-ray diffraction in 1972. The crystals are orthorhombic, belonging to the space group Pbca. The unit cell contains 8 molecules.[1]

| Crystal Data Parameter | Value | Reference(s) |

| Space Group | Pbca | [1] |

| a | 13.880 (4) Å | [1] |

| b | 10.685 (4) Å | [1] |

| c | 7.196 (4) Å | [1] |

| Calculated Density | 1.612 g.cm⁻³ | [1] |

History of Synthesis

The synthesis of aminopyrazines gained importance due to their role as intermediates in preparing chemotherapeutic agents, such as early sulfa drugs. A 1946 patent outlines a method to produce 2-aminopyrazine (B29847) from 2-chloropyrazine (B57796) by treatment with anhydrous ammonia (B1221849) at elevated temperatures, demonstrating the early industrial interest in this class of compounds.[7] While the specific discovery of this compound is not precisely dated in available literature, its synthesis follows established principles of nucleophilic aromatic substitution on dihalopyrazines.

Experimental Protocols

Two primary synthesis routes for this compound are well-documented.

Method 1: Ammonolysis of 2,3-Dichloropyrazine (B116531)

This method involves the selective substitution of one chlorine atom from 2,3-dichloropyrazine with an amino group.

Protocol:

-

Suspend 2,3-dichloropyrazine (3.5 g, 0.023 mol) in a mixture of 25% aqueous ammonia (20 mL) and tetrahydrofuran (B95107) (THF, 20 mL) within an autoclave reactor.[6]

-

Heat the sealed reactor to 100 °C for 18 hours.[6]

-

After the reaction period, cool the reactor to room temperature.[6]

-

Concentrate the reaction mixture under reduced pressure to a minimal volume to remove the solvent and excess ammonia.[6]

-

Grind the resulting residue with distilled water (15 mL).[6]

-

Filter the suspension to collect the solid product.[6]

-

Dry the solid to yield 2-amino-3-chloropyrazine. The reported yield for this procedure is approximately 90%.[6]

Spectroscopic Data for Product Confirmation:

-

Mass Spectrum (ES+): m/z 130.1[6]

-

¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J=2.53 Hz, 1H), 7.72 (d, J=2.53 Hz, 1H), 4.90-5.12 (broad single peak, 2H)[6]

Method 2: Chlorination of 2-Aminopyrazine

This route starts with 2-aminopyrazine and introduces a chlorine atom at the 3-position.

Protocol:

-

Dissolve 2-aminopyrazine (23.86 g, 0.2509 mol) in dichloromethane (B109758) (420 mL).[8]

-

Cool the solution to 0 °C in an ice bath.[8]

-

Add N-chlorosuccinimide (NCS) (33.50 g, 0.2509 mol) to the cooled solution.[8]

-

Stir the reaction mixture at 0 °C for 24 hours.[8]

-

Following the reaction, dilute the mixture with water (500 mL).[8]

-

Remove the dichloromethane by vacuum concentration. The product can then be isolated from the aqueous phase.[8]

Applications and Importance in Research

This compound is not typically an end-product but rather a versatile chemical intermediate. Its value lies in its structure: the amino group and the chlorine atom provide two reactive sites for further molecular elaboration, making it a key building block in synthetic chemistry.

Core Applications:

-

Pharmaceutical Development: The compound is a key precursor in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing anti-cancer and anti-inflammatory drugs.[2][9] Its structural similarity to components of pyrazinamide, a first-line antituberculosis drug, also makes it a scaffold of interest for creating novel antimycobacterial agents.[5][6]

-

Agrochemicals: It is employed in the formulation of modern agrochemicals, including potent fungicides and herbicides, contributing to crop protection and improved agricultural yields.[2][9]

-

Biochemical Research: Researchers use this molecule to synthesize probes and other compounds to study enzyme interactions and metabolic pathways, which aids in understanding biological processes and disease mechanisms.[2][9]

Conclusion

This compound stands as a compound of considerable synthetic utility. While its own discovery is intertwined with the broader history of pyrazine chemistry, its significance is clearly defined by its role as a foundational element for constructing complex molecules. The straightforward and high-yielding synthesis protocols available make it an accessible resource for researchers. Its continued application in the development of new drugs and crop protection agents underscores its lasting importance in both industrial and academic research, solidifying its place as a key heterocyclic building block.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-氨基-3-氯吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-3-chloropyrazine | C4H4ClN3 | CID 276224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 6863-73-6,2-Amino-3-chloropyrazine | lookchem [lookchem.com]

- 6. 2-Amino-3-chloropyrazine | 6863-73-6 [chemicalbook.com]

- 7. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 8. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 9. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

The Biological Activity of 3-Chloro-2-pyrazinamine and its Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the biological activities of 3-Chloro-2-pyrazinamine and its derivatives, with a focus on their antimicrobial and anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and mechanisms of action.

Introduction

Pyrazine (B50134) derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound serves as a crucial scaffold for the synthesis of novel compounds with potential therapeutic applications. The derivatization of this core structure has led to the discovery of potent agents with significant biological effects, particularly in the fields of antimicrobial and cancer research. This guide summarizes the key findings related to the biological evaluation of these compounds.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, with a particular emphasis on Mycobacterium tuberculosis, the causative agent of tuberculosis.

Antimycobacterial Activity

Several studies have focused on the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide (B1267238), revealing promising antimycobacterial efficacy.[1][2][3][4][5]

Table 1: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives

| Compound ID | Substituent (R) | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µM) vs. M. tuberculosis H37Rv |

| 4 | 3-CF₃ | 12.5 | 42 |

| 8 | 4-CH₃ | 1.56 | 6 |

| 9 | 4-NH₂ | 6.25 | Not Reported |

| 12 | 4-CF₃ | Not Reported | 42 |

| Pyrazinamide (B1679903) (Standard) | - | Not Reported | >100 (at neutral pH) |

Data sourced from multiple studies.[1][2][4]

Compound 8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) emerged as a particularly potent derivative with a Minimum Inhibitory Concentration (MIC) of 6 µM against M. tuberculosis H37Rv.[1][2][4] Notably, this activity is significantly better than that of the standard drug, pyrazinamide, under the tested conditions.[1] Further testing of compounds 8 and 9 against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis showed that the 4-amino derivative (9 ) had better activity than the 4-methyl derivative (8 ).[4]

The proposed mechanism of action for the antimycobacterial activity of these compounds involves the inhibition of mycobacterial enoyl-ACP reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of the bacterium.[1][2]

General Antibacterial and Antifungal Activity

The broader antimicrobial spectrum of these derivatives has also been investigated. Moderate activity was observed against Enterococcus faecalis and Staphylococcus aureus.[1][2] For instance, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide showed an MIC of 7.81 µM against S. aureus.[6] However, no significant antifungal activity was detected for most of the tested compounds.[1][2]

Anticancer Activity

The anticancer potential of pyrazine derivatives is an expanding area of research. Studies have explored the cytotoxicity of these compounds against various human cancer cell lines.

Table 2: Cytotoxicity of Selected Pyrazine Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 3-Benzylaminopyrazine-2-carboxamides | HepG2 (Liver Cancer) | IC₅₀ | ≥ 250 µM | [1][2] |

| Aminopyrazine Derivatives | MDA-MB-231 (Breast Cancer) | % Cytotoxicity (0.1 µM) | 30% (MTT assay) | [7] |

| Aminopyrazine Derivatives | HCT116 (Colon Cancer) | % Cytotoxicity (0.1 µM) | 32% (MTT assay) | [7] |

| Pyridazo[2,3-b]phenazine-6,11-diones | A549, SK-OV-3, SK-MEL | Cytotoxicity | Excellent | [8] |

| Indolizinoquinoxalin-5,12-diones | HCT116, CCRF-CEM, A549, Huh7, DU-145 | IC₅₀ | 0.20 - 16.46 µM | [8] |

| Pyrido[3,4-b]phenazinediones | A549, SNU-638, Col2, HT1080, HL-60 | IC₅₀ | 0.12 - 1.26 µM | [8] |

The cytotoxicity data reveals that while some of the primary antimycobacterial derivatives show low toxicity to human cell lines like HepG2, other related pyrazine structures exhibit potent anticancer activity.[1][2][7][8] The mechanism of anticancer action for many of these derivatives is still under investigation, though inhibition of protein kinases is a recurring theme for pyrazine-based compounds.[9][10] For example, pyrazine-based compounds have been developed as inhibitors of checkpoint kinase 1 (CHK1) and fibroblast growth factor receptor (FGFR).[9][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 3-Benzylaminopyrazine-2-carboxamides

The synthesis of the title compounds is typically achieved through a nucleophilic substitution reaction.[1][4]

-

Starting Materials : 3-chloropyrazine-2-carboxamide and variously substituted benzylamines.

-

Reaction Conditions : The reaction can be carried out using conventional heating or microwave-assisted synthesis.[1][4] Tetrahydrofuran (THF) is often used as a solvent, with triethylamine (B128534) as a base.[2]

-

Purification : The final products are purified using techniques such as column chromatography and recrystallization.

-

Characterization : The structures of the synthesized compounds are confirmed by spectroscopic methods including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, as well as elemental analysis and melting point determination.[4]

Antimycobacterial Screening

-

Microorganism : Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium are commonly used strains.[1]

-

Assay Method : A microtitration plate assay using a resazurin (B115843) dye-based methodology is frequently employed.[1]

-

Culture Conditions : Experiments are often conducted in a liquid broth with the pH adjusted to 5.6, as the activity of pyrazinamide and its analogs can be pH-dependent.[1]

-

Data Analysis : The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism, is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][12]

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[12]

-

Compound Treatment : Serial dilutions of the test compounds are prepared and added to the wells. A vehicle control (e.g., DMSO) and an untreated control are included.[12]

-

Incubation : The plates are incubated for 48-72 hours.[12]

-

MTT Addition and Formazan (B1609692) Solubilization : MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).[12]

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is determined from a dose-response curve.[12]

Visualizations: Workflows and Pathways

Synthetic Workflow

The general synthetic scheme for the preparation of 3-benzylaminopyrazine-2-carboxamide derivatives from 3-chloropyrazine-2-carbonitrile (B110518) is a key experimental workflow.

Caption: Synthetic pathway for 3-benzylaminopyrazine-2-carboxamides.

Proposed Mechanism of Antimycobacterial Action

The inhibition of the mycobacterial Fatty Acid Synthase I (FAS I) system is a proposed mechanism of action for pyrazinamide and its derivatives.

Caption: Inhibition of InhA by pyrazinamide derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant biological activities. The research highlighted in this guide demonstrates their potential as leads for the development of new antimycobacterial and anticancer agents. Further structure-activity relationship (SAR) studies and mechanism of action investigations are warranted to optimize the efficacy and safety profiles of these compounds for potential therapeutic applications. The detailed protocols and summarized data herein provide a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP2252597B1 - Pyrazine derivatives and their use as protein kinase inhibitors - Google Patents [patents.google.com]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-pyrazinamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-2-pyrazinamine (CAS No. 6863-73-6), a key intermediate in pharmaceutical synthesis. The following sections detail potential hazards, protective measures, and emergency procedures to ensure its safe use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health effects. While some suppliers classify it as a non-hazardous substance, others indicate potential for irritation and harmful effects if not handled properly.[1]

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[2]

-

Skin Contact: May cause skin irritation and may be harmful if absorbed through the skin.[2]

-

Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[2]

-

Inhalation: May cause respiratory tract irritation and may be harmful if inhaled.[2]

The toxicological properties of this compound have not been fully investigated.[2] Therefore, it is crucial to handle this compound with the assumption that it is potentially hazardous.

Quantitative Safety Data

| Property | Value | Source |

| CAS Number | 6863-73-6 | --INVALID-LINK-- |

| Molecular Formula | C4H4ClN3 | --INVALID-LINK-- |

| Molecular Weight | 129.55 g/mol | --INVALID-LINK-- |

| Flash Point | 76 °C (168.80 °F) (for a related compound) | --INVALID-LINK-- |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Caption: PPE Selection Workflow for this compound.

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[2]

-

Avoid breathing dust, vapor, mist, or gas.[2]

-

Handle in a well-ventilated place.[4]

Storage:

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-